
1-(4-fluorophenyl)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, as demonstrated in the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide . This compound was synthesized from commercially available 1-(methoxycarbonyl) cyclopropane-1-carboxylic acid through a series of nucleophilic substitution reactions and ester hydrolysis. The process achieved a total yield of 48.8%, which is a significant outcome for a multi-step synthesis. The structure of the synthesized compound was confirmed using 1H NMR and MS spectrum, ensuring the accuracy of the synthetic method . Although the compound , "1-(4-fluorophenyl)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cyclopropanecarboxamide," is not directly synthesized in the provided papers, the methods used for similar compounds could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their chemical behavior and potential applications. The confirmation of the structure of synthesized compounds, such as N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, is typically achieved through spectroscopic methods like 1H NMR and mass spectrometry . These techniques allow researchers to verify the presence of specific functional groups and the overall molecular framework. The detailed structure elucidation is essential for the subsequent analysis of chemical reactions and physical properties.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of organic compounds can be complex and require careful optimization to achieve high yields. The synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide involved nucleophilic substitution reactions, which are a common class of reactions in organic chemistry where an electron-rich nucleophile selectively replaces an atom or a group in a molecule . Ester hydrolysis was also employed, a reaction where ester bonds are broken down by water, leading to the formation of an alcohol and an acid. These reactions are fundamental to the field of organic synthesis and are widely used in the development of pharmaceuticals and other complex organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of polymers and organic compounds are determined by their molecular structure. For instance, the novel polyamides derived from 1,4-bis((4-amino-2-(trifluoromethyl)phenoxy)methyl)cyclohexane exhibited outstanding solubility in various solvents, which is a desirable property for processing and application in microelectronics . These polymers also formed transparent, tough, and flexible films with good mechanical properties, such as tensile strength and Young’s modulus. Additionally, they showed low dielectric constants, low water absorption, and high thermal stability, making them suitable for advanced microelectronic applications . While these properties are specific to the polyamides studied, they highlight the importance of understanding the relationship between molecular structure and material properties.
科学的研究の応用
PET Tracers and Serotonin Receptors
One application area for compounds with similar structural features involves the development of PET (Positron Emission Tomography) tracers for imaging serotonin 5-HT(1A) receptors. Compounds with fluoroaryl groups, like the one you mentioned, have been explored for their potential as PET radioligands. These compounds are designed to bind selectively and with high affinity to 5-HT(1A) receptors, facilitating the in vivo quantification of these receptors in the context of neuropsychiatric disorders (García et al., 2014).
Synthetic Methodologies
Another research avenue involves the development of synthetic methodologies for constructing molecules with complex structures, including those with fluoroaryl and cyclopropanecarboxamide components. These methodologies often aim to establish efficient, high-yield routes for synthesizing target molecules, which can be of interest for pharmaceutical development and material science. For example, Zhou et al. (2021) established a rapid and high-yield synthetic method for a compound structurally related to your query, highlighting the ongoing interest in developing new synthetic strategies for complex molecules (Zhou et al., 2021).
Antimicrobial and Antipathogenic Activities
Research into the antimicrobial and antipathogenic activities of compounds with thiophene derivatives and fluoroaryl groups is another significant area. These compounds have been studied for their potential to interact with bacterial cells and inhibit biofilm formation, offering a promising avenue for the development of novel antimicrobial agents. Limban et al. (2011) explored the synthesis and antipathogenic activity of new thiourea derivatives, demonstrating the potential of these compounds to provide innovative solutions to microbial resistance (Limban et al., 2011).
Polymer Science
In the field of polymer science, compounds with fluoroaryl groups have been utilized as monomers or building blocks for creating high-performance polymers. These polymers exhibit desirable properties such as solubility in organic solvents, thermal stability, and potential applications in electronics, coatings, and advanced materials. For instance, Sun et al. (2016) investigated electroactive polyamides with bis(diphenylamino)-fluorene units, showcasing the potential of fluoroaryl-containing polymers in electrochromic devices and other electronic applications (Sun et al., 2016).
特性
IUPAC Name |
1-(4-fluorophenyl)-N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FNO2S/c1-15(25)18-8-9-19(27-18)21(10-2-3-11-21)14-24-20(26)22(12-13-22)16-4-6-17(23)7-5-16/h4-9,15,25H,2-3,10-14H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCXRXYPADSCAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C3(CC3)C4=CC=C(C=C4)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cyclopropanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(phenylthio)[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B3012868.png)

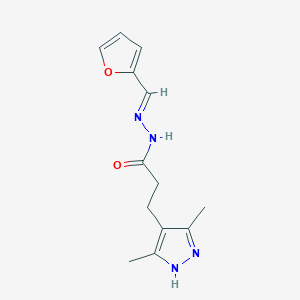
![9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3012875.png)



![2-[(4-Bromophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B3012879.png)
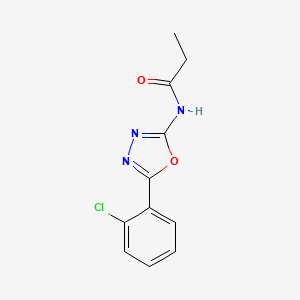
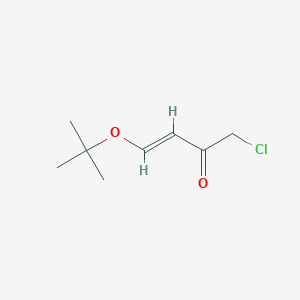
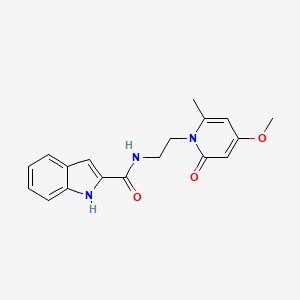
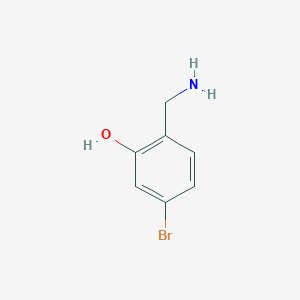

![2-(4-ethoxyphenyl)-5-(4-vinylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3012889.png)